(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide
Description
The compound (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a structurally complex acrylamide derivative featuring a benzo[d]thiazol core substituted with a 4-methoxy group, an acrylamide linker, a 3-nitrophenyl moiety, and a pyridin-3-ylmethyl group. Its design integrates electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which may modulate electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
(E)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S/c1-31-19-8-3-9-20-22(19)25-23(32-20)26(15-17-6-4-12-24-14-17)21(28)11-10-16-5-2-7-18(13-16)27(29)30/h2-14H,15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUIWFVHESHYDK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structure, featuring both methoxy and nitro groups, suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C23H18N4O4S
- Molecular Weight : 446.5 g/mol
- CAS Number : 895003-59-5
The structure includes a benzo[d]thiazole moiety, a nitrophenyl group, and a pyridin-3-ylmethyl substituent, which contribute to its biological activity.
The biological activity of this compound involves interactions with specific molecular targets within biological systems. These interactions may lead to the inhibition of enzyme activities or modulation of receptor functions.
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.
- Receptor Binding : The structural components allow for binding to receptors, which can modulate signaling pathways critical for cellular function.
Biological Activity and Therapeutic Potential
Research has indicated that derivatives of benzothiazole exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated MIC values in the range of 0.015 μg/mL to 0.25 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
| Pathogen | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.015 |
| Staphylococcus aureus | 0.25 |
| Enterococcus faecalis | 0.12 |
- Anticancer Activity : Some studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest . The specific compound under discussion may exhibit similar properties due to its structural characteristics.
Case Studies
- Inhibition Studies : A recent study evaluated the inhibitory effects of related compounds on DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication. Compounds showed IC50 values ranging from 0.0033 μg/mL to 0.046 μg/mL against these targets, indicating potent antibacterial activity .
- Pharmacokinetic Studies : The pharmacokinetic properties of benzothiazole derivatives have been assessed in various models, highlighting their absorption, distribution, metabolism, and excretion profiles. These studies are essential for understanding the therapeutic viability of this compound in clinical settings .
Scientific Research Applications
Anticancer Applications
Benzothiazole derivatives, including (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, have been investigated for their anticancer properties. Research indicates that compounds with benzothiazole moieties can inhibit cancer cell proliferation by interfering with various cellular pathways. For instance, derivatives similar to this compound have shown significant activity against melanoma cells, suggesting a potential role in cancer therapeutics .
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of similar benzothiazole derivatives on melanoma cell lines, revealing that these compounds can induce apoptosis through the modulation of apoptotic pathways. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, leading to enhanced cell death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Benzothiazole derivatives are known for their broad-spectrum antibacterial and antifungal properties. Specifically, studies have shown that these compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Case Study: Antibacterial Efficacy
In a recent investigation, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor of specific enzymes involved in disease processes. For example, it has been studied as a potential inhibitor of methyltransferases, which play critical roles in cancer and viral infections like SARS-CoV-2. The ability to inhibit these enzymes can lead to reduced proliferation of cancer cells and viral replication .
Case Study: Inhibition of Methyltransferases
Research has demonstrated that benzothiazole derivatives can effectively inhibit SAM-dependent methyltransferases, which are crucial targets in cancer chemotherapy. The inhibition leads to altered gene expression profiles in cancer cells, providing a therapeutic avenue for treatment strategies .
Synthesis and Chemical Properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Analysis
Nitro-Substituted Analogs
- (E)-N-((Z)-4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide (CAS: 1321710-65-9)
- Compound 5012 ((Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide) Structural Differences: Features a 4-nitrophenyl group (vs. 3-nitrophenyl in the target) and a p-tolyl substituent.
Methoxy-Substituted Analogs
- (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)Acrylamide (9b) Structural Differences: Replaces the 3-nitrophenyl group with a 4-methoxyphenyl moiety. This compound showed 16% synthesis yield and suppresses prostaglandin E2 generation, suggesting anti-inflammatory applications .
- (2E)-2-Cyano-3-(4-Methoxyphenyl)-N-(1,3-Thiazol-2-yl)Acrylamide Structural Differences: Substitutes the benzothiazole core with a thiazole ring and introduces a cyano group. Functional Impact: The cyano group may enhance dipole interactions, while the thiazole ring could alter metabolic stability .
Pyridine-Containing Analogs
- (E)-2-(4-Methoxyphenyl)-N-(2-Pyridyl)-3-(2-Pyridylamino)Acrylamide Structural Differences: Features dual pyridyl groups instead of a pyridin-3-ylmethyl substituent. Functional Impact: The additional pyridylamino group may facilitate metal coordination or π-π stacking, relevant for kinase inhibition .
Table 1: Key Comparisons of Structural Analogs
Activity Cliffs and Substituent Effects
- Nitro Groups: Evidence indicates that nitro substitutions enhance antimycobacterial and anticancer activity, as seen in nitrothiophen and nitroimidazole derivatives . The target compound’s 3-nitrophenyl group may confer similar advantages over non-nitro analogs.
- Methoxy Groups : Methoxy substituents improve solubility but may reduce electrophilicity, as observed in compound 9b .
Computational and Methodological Insights
- Similarity Assessment : Structural similarity metrics (e.g., Tanimoto coefficient) and molecular fingerprints (e.g., Morgan fingerprints) are critical for virtual screening. The target compound’s nitro and pyridyl groups align with bioactive motifs in kinase inhibitors, as demonstrated in ligand-based screening protocols .
- DFT Calculations : Studies on exact exchange and correlation-energy functionals (e.g., Becke’s hybrid functionals) suggest that computational modeling can predict electronic properties and reactivity, aiding in the design of nitro- and methoxy-substituted acrylamides .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:
- Benzothiazole Core Formation : Cyclization of precursors (e.g., 4-methoxy-2-aminobenzo[d]thiazole) under acidic conditions .
- Acrylamide Coupling : Reaction of the benzothiazole intermediate with 3-(3-nitrophenyl)acryloyl chloride in the presence of a base (e.g., NaH) and a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- N-Alkylation : Introduction of the pyridin-3-ylmethyl group via alkylation with pyridin-3-ylmethyl bromide under reflux in THF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the benzothiazole, acrylamide, and pyridine moieties. Key signals include methoxy protons (~δ 3.8 ppm) and nitrophenyl aromatic protons (~δ 8.1–8.5 ppm) .
- IR Spectroscopy : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₀N₄O₃S: 433.1284) .
Q. What in vitro assays are suitable for preliminary assessment of the compound's biological activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Cytotoxicity Assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to determine IC₅₀ values .
Advanced Research Questions
Q. How do structural modifications on the benzothiazole and acrylamide moieties influence the compound's inhibitory potency against viral or enzymatic targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Benzothiazole Modifications : Replace 4-methoxy with electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with viral protease active sites, as seen in analogues with 10-fold higher potency .
- Acrylamide Substituents : Introducing bulkier groups (e.g., 4-nitrophenyl vs. 3-nitrophenyl) may sterically hinder target binding, reducing activity .
- Data Validation : Compare IC₅₀ values across analogues using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What methodological approaches are recommended to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., acetylcholinesterase) via fluorometric assays and SPR-based binding kinetics .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and trends .
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the compound's binding interactions with target enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Maestro to dock the compound into the active site of CYP450 3A4. Key interactions include hydrogen bonding between the acrylamide C=O and Arg105, and π-π stacking between the benzothiazole and Phe304 .
- QSAR Models : Develop 2D/3D-QSAR models (e.g., CoMFA) using descriptors like logP, polar surface area, and H-bond acceptors to predict IC₅₀ against kinase targets .
Q. What strategies can enhance the compound's selectivity for cancer cell lines over normal cells?
- Methodological Answer :
- Prodrug Design : Introduce a hypoxia-sensitive nitroreductase trigger to release the active compound selectively in tumor microenvironments .
- Targeted Delivery : Conjugate the compound to folate or RGD peptides to exploit overexpressed receptors on cancer cells .
Q. How does the nitro group's electronic and steric effects influence the compound's reactivity and target interactions?
- Methodological Answer :
- Electronic Effects : The -NO₂ group withdraws electron density via resonance, polarizing the acrylamide C=O and enhancing hydrogen bonding with Ser195 in serine proteases .
- Steric Effects : Ortho-nitro placement on the phenyl ring may clash with Tyr228 in the target binding pocket, reducing affinity compared to para-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
